

Preliminary Antiviral Activity of 4-O-Methylepisappanol: A Technical Overview

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Compound of Interest

Compound Name: *4-O-Methylepisappanol*

Cat. No.: *B3033682*

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This technical guide provides a comprehensive overview of the preliminary antiviral activity of **4-O-Methylepisappanol**, a homoisoflavanoid isolated from the heartwood of *Caesalpinia sappan*. The core focus of this document is to present the available quantitative data, outline the likely experimental protocols used for its antiviral characterization, and visualize its mechanism of action and the broader context of its discovery.

Quantitative Antiviral Data

4-O-Methylepisappanol has been identified as a potent inhibitor of viral neuraminidase, an essential enzyme for the replication of influenza viruses. Its inhibitory activity has been quantified against several influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) values for **4-O-Methylepisappanol** and other related homoisoflavanoids isolated from *Caesalpinia sappan*, as reported in the scientific literature.

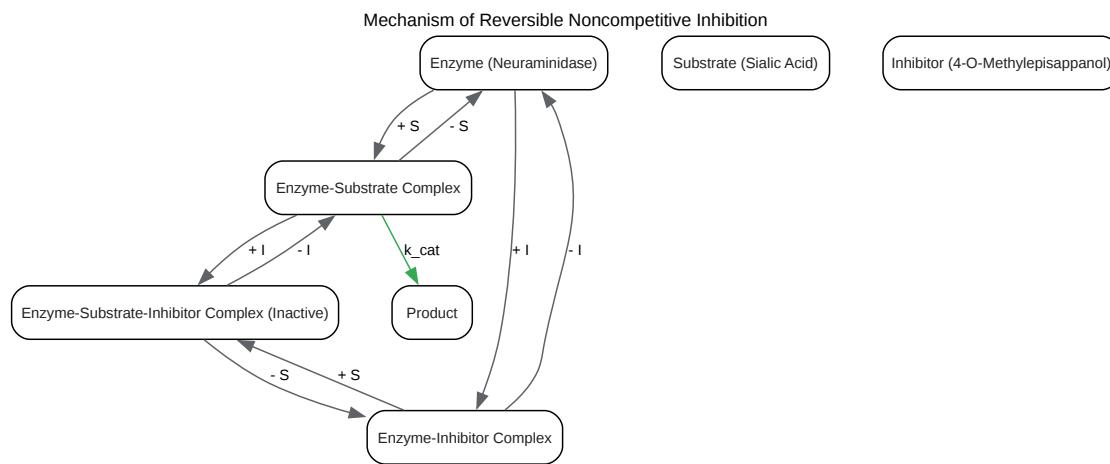
Compound	IC50 (µM) vs. A/Chicken/Korea/M S96/96 (H9N2)	IC50 (µM) vs. A/PR/8/34 (H1N1)	IC50 (µM) vs. A/Hong Kong/8/68 (H3N2)
Brazilin	>100	>100	>100
Sappanone A	1.0	0.7	1.1
Sappanone B	>100	>100	>100
3-Deoxysappanone B	7.9	10.5	12.3
Sappanol	83.2	>100	>100
Episappanol	>100	>100	>100
4-O-Methylsappanol	95.4	>100	>100
3-Deoxy-4-O-methylsappanol	25.6	33.2	35.4
4-O-Methylepisappanol	42.8	63.2	63.2
A	23.5	45.1	48.7
B	55.4	89.7	93.2
C	>100	>100	>100

Data sourced from Jeong HJ, et al. (2012). Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition. *Biological & Pharmaceutical Bulletin*, 35(5), 786-90. [\[1\]](#)

Mechanism of Action: Reversible Noncompetitive Inhibition

Kinetic studies have revealed that **4-O-Methylepisappanol** and its related active compounds from Caesalpinia sappan act as reversible noncompetitive inhibitors of viral neuraminidase.[\[1\]](#) This means that the inhibitor binds to an allosteric site on the enzyme, a location distinct from

the active site where the substrate binds. This binding event alters the conformation of the enzyme, thereby reducing its catalytic activity without preventing the substrate from binding.



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Reversible noncompetitive inhibition of neuraminidase.

Experimental Protocols

While the precise experimental details from the primary literature are not fully available, a standard and widely accepted methodology for determining neuraminidase inhibition is the fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA). The following represents a typical protocol that would be employed for such a study.

Objective: To determine the concentration of **4-O-Methylepisappanol** required to inhibit 50% of the enzymatic activity of influenza neuraminidase (IC50).

Materials:

- Purified influenza virus neuraminidase
- **4-O-Methylepisappanol** (and other test compounds)
- MUNANA substrate
- Assay buffer (e.g., MES buffer with CaCl2)
- Stop solution (e.g., ethanol with NaOH)
- 96-well black microplates
- Fluorescence microplate reader

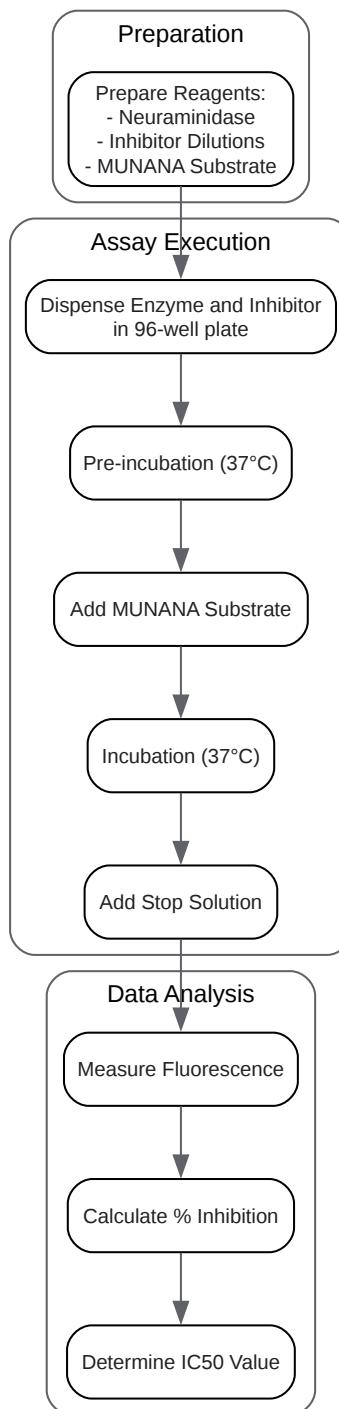
Procedure:

- Preparation of Reagents:
 - Dilute the purified neuraminidase enzyme to a working concentration in the assay buffer.
 - Prepare a serial dilution of **4-O-Methylepisappanol** in the assay buffer to create a range of test concentrations.
 - Prepare the MUNANA substrate solution in the assay buffer.
 - Prepare the stop solution.
- Assay Setup:
 - In a 96-well black microplate, add a fixed volume of the diluted neuraminidase enzyme to each well.
 - Add the serially diluted **4-O-Methylepisappanol** solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known neuraminidase inhibitor.

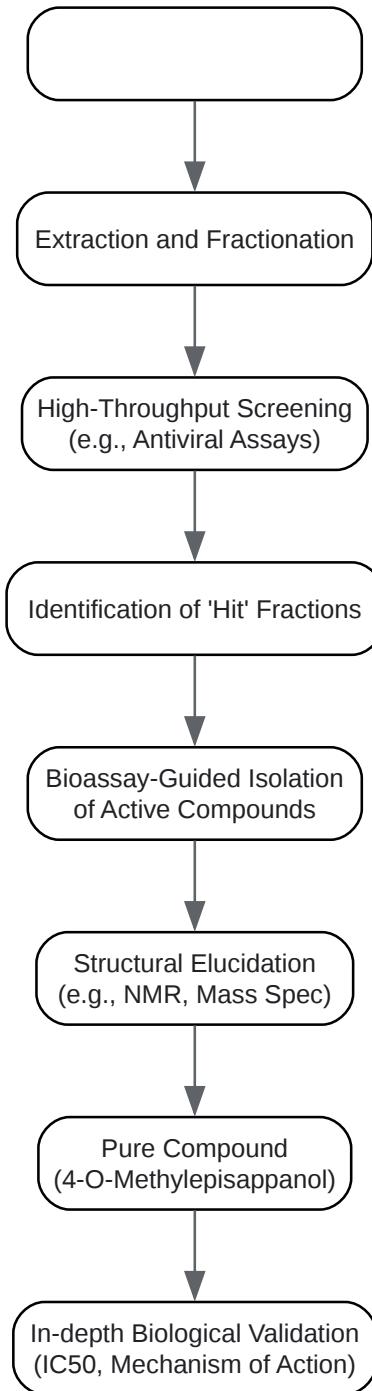
as a positive control.

- Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.
 - Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Termination and Measurement:
 - Stop the reaction by adding the stop solution to each well.
 - Measure the fluorescence of the product (4-methylumbellifерone) using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Calculate the percentage of neuraminidase inhibition for each concentration of **4-O-Methylepisappanol** compared to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Workflow for Neuraminidase Inhibition Assay



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References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
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